molecular formula C14H17BF4O3 B14016259 (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol

(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol

Cat. No.: B14016259
M. Wt: 320.09 g/mol
InChI Key: YJGBELSEXWCFIT-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol is a complex organic compound that features a unique combination of fluorine, boron, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol typically involves the reaction of a fluorinated aromatic compound with a boronic ester. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various coupling reactions.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol exerts its effects involves the interaction of its functional groups with various molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, while the boronic ester group can participate in coupling reactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
  • 3-Amino-2-fluorophenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl)methanol is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and stability

Properties

Molecular Formula

C14H17BF4O3

Molecular Weight

320.09 g/mol

IUPAC Name

[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-6,20H,7H2,1-4H3

InChI Key

YJGBELSEXWCFIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)CO)F

Origin of Product

United States

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